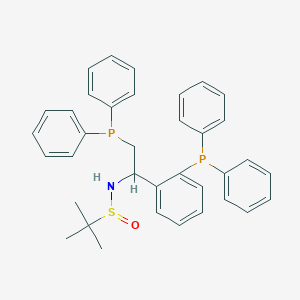
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It is characterized by the presence of multiple diphenylphosphanyl groups, which are known for their utility in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions to form the desired phosphanyl groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to corresponding amines.
Substitution: The compound can participate in substitution reactions where the phosphanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl groups results in phosphine oxides, while reduction of the sulfinamide group yields amines.
科学的研究の応用
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.
作用機序
The mechanism of action of N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also act as a catalyst by stabilizing transition states and facilitating chemical transformations.
類似化合物との比較
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar phosphanyl groups.
(S)-2-(diphenylphosphanyl)-N-(2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)benzamide: A compound with similar structural features and applications in catalysis.
Uniqueness
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of phosphanyl and sulfinamide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
特性
分子式 |
C36H37NOP2S |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3 |
InChIキー |
ICLDONXQGZEXEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


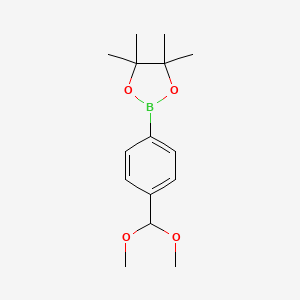
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
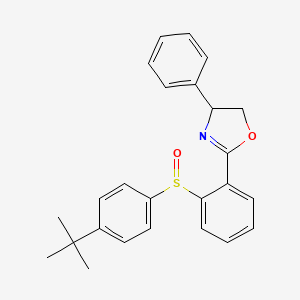
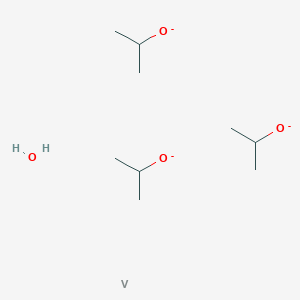
![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
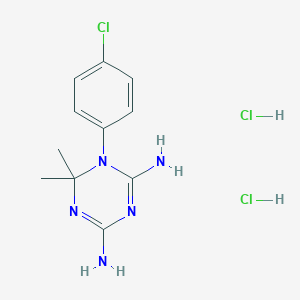
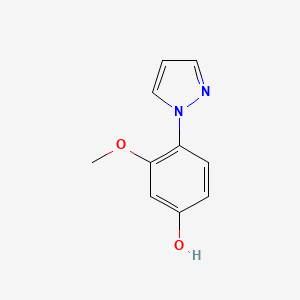
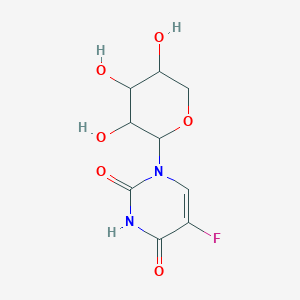

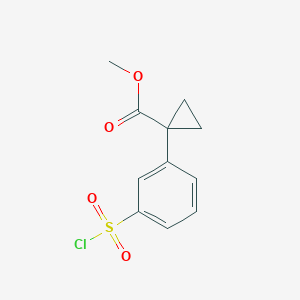
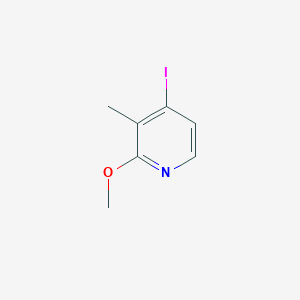
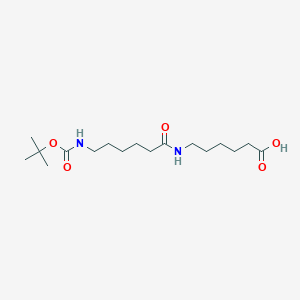
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
